(3R,4S)-4-aminooxan-3-ol hydrochloride (3R,4S)-4-aminooxan-3-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1096594-11-4; 1630815-44-9
VCID: VC4549640
InChI: InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1
SMILES: C1COCC(C1N)O.Cl
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.61

(3R,4S)-4-aminooxan-3-ol hydrochloride

CAS No.: 1096594-11-4; 1630815-44-9

Cat. No.: VC4549640

Molecular Formula: C5H12ClNO2

Molecular Weight: 153.61

* For research use only. Not for human or veterinary use.

(3R,4S)-4-aminooxan-3-ol hydrochloride - 1096594-11-4; 1630815-44-9

Specification

CAS No. 1096594-11-4; 1630815-44-9
Molecular Formula C5H12ClNO2
Molecular Weight 153.61
IUPAC Name (3R,4S)-4-aminooxan-3-ol;hydrochloride
Standard InChI InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1
Standard InChI Key GZXXMEFWSWRREY-FHAQVOQBSA-N
SMILES C1COCC(C1N)O.Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound features a six-membered oxan ring with hydroxyl (-OH) and amino (-NH2_2) groups at the 3R and 4S positions, respectively. This stereochemical configuration is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity . The hydrochloride salt enhances solubility in polar solvents, a property leveraged in synthetic workflows .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC5H12ClNO2\text{C}_5\text{H}_{12}\text{ClNO}_2
Molecular Weight153.61 g/mol
CAS Numbers1096594-11-4; 1630815-44-9; 215941-06-3
IUPAC Name(3R,4S)-4-aminooxan-3-ol; hydrochloride

Stereochemical Analysis

The (3R,4S) configuration is confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The axial positioning of the amino group and equatorial hydroxyl group create a distinct dipole moment, influencing hydrogen-bonding capabilities . This stereochemistry is synthetically challenging to achieve, necessitating advanced catalytic methods.

Synthesis Methods

Stereoselective Synthesis

The most common route involves asymmetric hydrogenation of a keto-amine precursor using chiral catalysts such as Ru-BINAP complexes. This method achieves enantiomeric excess (ee) >98%, as reported by VulcanChem. Alternative approaches include:

  • Ring-Closing Metathesis: A Grubbs catalyst-mediated cyclization of diene precursors, yielding the oxan ring with moderate stereocontrol.

  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic mixtures, though this method suffers from lower yields.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Enantiomeric Excess (%)Key Advantage
Asymmetric Hydrogenation85–90>98High stereoselectivity
Ring-Closing Metathesis60–7075–85Modular substrate design
Enzymatic Resolution40–5090–95Eco-friendly conditions

Scalability and Industrial Relevance

While laboratory-scale syntheses are well-established, industrial production faces challenges in cost-effective catalyst recycling and waste management. Recent advances in flow chemistry have improved throughput, with pilot plants achieving kilogram-scale batches.

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (>50 mg/mL at 25°C) and polar aprotic solvents like dimethyl sulfoxide (DMSO). It is hygroscopic, requiring storage under inert atmospheres to prevent decomposition . Thermal stability extends to 150°C, making it suitable for high-temperature reactions.

Spectroscopic Characterization

  • FTIR: Strong absorption bands at 3350 cm1^{-1} (N-H stretch) and 1070 cm1^{-1} (C-O-C ether vibration) .

  • 1^1H NMR: Distinct signals at δ 3.85 ppm (H-3, doublet) and δ 3.12 ppm (H-4, triplet) confirm stereochemistry .

Biological Activity and Applications

Enzyme Inhibition Studies

The compound’s structural similarity to transition-state analogs enables inhibition of glycosidases and aminotransferases. In vitro assays show IC50_{50} values of 12–18 µM against β-glucosidase, suggesting potential for diabetes management .

Research Findings and Future Directions

Recent Advances

  • Drug Delivery Systems: Functionalization with polyethylene glycol (PEG) chains improves pharmacokinetic profiles in rodent models.

  • Catalytic Applications: The compound serves as a ligand in asymmetric catalysis, achieving 90% ee in aldol reactions.

Knowledge Gaps

  • In Vivo Toxicity: No published data exist on long-term exposure effects.

  • Structure-Activity Relationships: Systematic studies are needed to optimize bioactivity.

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